molecular formula C14H12BrNO B599165 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide CAS No. 1365271-49-3

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide

Cat. No.: B599165
CAS No.: 1365271-49-3
M. Wt: 290.16
InChI Key: GLVNUWFQCYRPJR-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a brominated naphthalene derivative characterized by a carboxamide group at the 1-position and a cyclopropyl substituent on the nitrogen atom. Its systematic IUPAC name is This compound , reflecting its structural features. The compound has a molecular formula of $$ \text{C}{14}\text{H}{12}\text{BrNO} $$ and a molecular weight of 290.16 g/mol. Key identifiers include:

Property Value
CAS Registry Number 1365271-49-3
SMILES C1CC1NC(=O)C2=CC=C(C3=CC=CC=C32)Br
InChIKey GLVNUWFQCYRPJR-UHFFFAOYSA-N

The naphthalene backbone provides aromatic stability, while the bromine atom at the 4-position and the cyclopropyl group introduce steric and electronic complexity.

Historical Context in Naphthalene Carboxamide Chemistry

Naphthalene derivatives have been studied since the 19th century, with early work focusing on coal tar distillation products. The introduction of carboxamide functionalities to naphthalene emerged in the mid-20th century, driven by interest in their photophysical properties and biological activity. Brominated variants like this compound gained prominence in the 21st century as synthetic methodologies advanced, particularly in Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

A pivotal development was the optimization of bromination techniques for naphthalene cores, enabling precise substitution patterns. The cyclopropyl group’s incorporation, as seen in this compound, reflects efforts to modulate steric effects and metabolic stability in drug design.

Significance in Organic and Medicinal Chemistry Research

This compound exemplifies the intersection of structural complexity and functional versatility. Key research applications include:

  • Synthetic Intermediate : Serves as a precursor for synthesizing triazole-containing pharmaceuticals, as demonstrated in patents describing sodium 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate derivatives.
  • Material Science : The naphthalene core’s planar structure and bromine’s electron-withdrawing effects make it suitable for organic semiconductors.
  • Medicinal Chemistry : Structural analogs exhibit antimycobacterial activity, with carboxamide derivatives showing efficacy against Mycobacterium tuberculosis. The cyclopropyl group enhances lipophilicity, potentially improving membrane permeability.

Relationship to Other Brominated Naphthalene Derivatives

This compound belongs to a broader family of brominated naphthalene carboxamides. Comparative analysis reveals:

Compound Structural Variation Key Properties
4-Bromo-N-propylnaphthalene-1-carboxamide Propyl group instead of cyclopropyl Higher solubility in nonpolar solvents
N-(1-adamantyl)-5-bromonaphthalene-1-carboxamide Adamantyl substituent Enhanced thermal stability
1,3-Dibromonaphthalene Dual bromine atoms Increased reactivity in cross-coupling

The cyclopropyl group in this compound confers unique conformational constraints, reducing rotational freedom compared to linear alkyl chains. This property is critical in crystal engineering and receptor binding studies.

Properties

IUPAC Name

4-bromo-N-cyclopropylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-7-12(14(17)16-9-5-6-9)10-3-1-2-4-11(10)13/h1-4,7-9H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVNUWFQCYRPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742841
Record name 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-49-3
Record name 1-Naphthalenecarboxamide, 4-bromo-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide typically involves the following steps:

  • Bromination of Naphthalene: : The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

  • Formation of Naphthalene-1-carboxylic Acid: : The brominated naphthalene is then converted to naphthalene-1-carboxylic acid through a carboxylation reaction. This can be done using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.

  • Amidation Reaction: : The naphthalene-1-carboxylic acid is then reacted with cyclopropylamine to form the desired this compound. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

  • Reduction Reactions: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding naphthoquinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Substitution Reactions: Yield substituted naphthalene derivatives with various functional groups replacing the bromine atom.

    Reduction Reactions: Produce amine derivatives of the original compound.

    Oxidation Reactions: Result in the formation of naphthoquinones or other oxidized products.

Scientific Research Applications

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.

    Industry: Utilized in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropyl group and the bromine atom can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Findings:

N-[1-(4-bromophenyl)propyl]cyclopentanamine diverges significantly, replacing the naphthalene-carboxamide core with a bromophenyl-cyclopentylamine structure .

Molecular Weight and Purity :

  • The isopropyl derivative has a marginally higher molecular weight (292.17 vs. 290.16) due to additional hydrogen atoms in its substituent .
  • The cyclopropyl compound is purer (98% vs. 95+%), though both are used in synthetic chemistry as intermediates .

Safety and Handling :

  • Only 4-Bromo-N-isopropylnaphthalene-1-carboxamide has documented hazards, requiring precautions during handling .

Market Availability :

  • The cyclopropyl variant faces supply constraints, while the isopropyl analogue is readily available from major suppliers like BOC Sciences .

Functional and Application Comparisons

  • Building Block Utility : Both carboxamides serve as intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxamide group offers hydrogen-bonding sites for molecular recognition .
  • Divergent Applications : N-[1-(4-bromophenyl)propyl]cyclopentanamine, though structurally distinct, may share niche applications in medicinal chemistry due to its brominated aromatic and amine functionalities .

Biological Activity

4-Bromo-N-cyclopropylnaphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a cyclopropyl group. These characteristics confer distinct biological activities that are currently under investigation for potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{11}BrN_{2}O, with a molecular weight of approximately 276.15 g/mol. Its structure is characterized by the following features:

  • Bromine atom at the 4-position of the naphthalene ring
  • Cyclopropyl group attached to the nitrogen atom of the carboxamide functional group

These structural elements are pivotal in influencing the compound's chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions.
  • Receptors : It can modulate receptor activity, affecting signaling pathways within cells.
  • DNA Interactions : Potential interactions with DNA may lead to alterations in gene expression.

The presence of the bromine atom and the cyclopropyl group enhances its binding affinity and specificity for these targets, which is crucial for its biological efficacy .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly U937 human myeloid leukemia cells. It does not exhibit cytotoxic effects on normal cells, indicating a potential therapeutic window .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of microbial growth
AnticancerInhibition of U937 cell proliferation
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

  • Synthesis and Evaluation : A study reported a synthesis route involving bromination and subsequent amide formation. The resulting compounds were evaluated for their ability to inhibit cancer cell proliferation, showing promising results against U937 cells without significant toxicity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the cyclopropyl group or the naphthalene ring can significantly affect biological activity. This highlights the importance of structural optimization in drug design .
  • Potential Applications : The compound's unique properties position it as a candidate for developing new therapeutic agents targeting various diseases, including cancer and bacterial infections .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 4-Bromo-N-cyclopropylnaphthalene-1-carboxamide, and how can intermediates be characterized?

Answer: The compound can be synthesized via a two-step approach:

Bromination of naphthalene-1-carboxylic acid : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. The bromine atom typically substitutes at the 4-position due to the directing effects of the carboxylic acid group.

Amide coupling : React 4-bromonaphthalene-1-carboxylic acid with cyclopropylamine using coupling agents like EDCI/HOBt or DCC in dichloromethane (DCM) at room temperature.

Q. Characterization methods :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclopropyl protons at δ 0.5–1.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M+H]⁺ ≈ 304.05 g/mol).
  • XRD (if crystalline) : Use SHELX programs for structure refinement .

Q. Q2. How can researchers distinguish between competing reaction pathways during bromination of the naphthalene core?

Answer: Controlled experiments with varying reagents and conditions are critical:

  • Regioselectivity : Compare outcomes using Br₂ vs. NBS. NBS minimizes polybromination but requires radical initiators (e.g., AIBN).
  • Solvent effects : Polar solvents (e.g., DMF) favor electrophilic substitution, while non-polar solvents (e.g., CCl₄) may slow reactivity.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions.
  • Monitoring : Use TLC or in-situ IR to track intermediate formation.

Example data contradiction : If unexpected di-brominated products appear, revisit reaction stoichiometry or employ protecting groups for the carboxylic acid .

Advanced Research Questions

Q. Q3. What analytical approaches resolve discrepancies in crystallographic data for this compound?

Answer: Crystallographic anomalies (e.g., disordered cyclopropyl groups or ambiguous Br positions) require:

  • High-resolution data : Collect data at low temperature (100 K) to minimize thermal motion.
  • SHELXL refinement : Use restraints for anisotropic displacement parameters (ADPs) and apply TWIN/BASF commands if twinning is suspected .
  • Validation tools : Check R-factors (R₁ < 0.05), Fo-Fc maps, and CCDC deposition guidelines.

Case study : A 2023 study on a similar naphthalene derivative found that improper handling of Br⋯π interactions led to misinterpretation of packing motifs. Re-refinement with SHELXL-D revealed overlooked hydrogen bonds .

Q. Q4. How can computational methods explain unexpected reactivity in the cyclopropane-amide moiety?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain in the cyclopropane ring. High ring strain (≈27 kcal/mol) may increase susceptibility to nucleophilic attack.
  • NBO analysis : Evaluate hyperconjugation between the cyclopropane C–C bonds and the amide carbonyl, which stabilizes the transition state during hydrolysis.
  • MD simulations : Simulate solvation effects (e.g., in DMSO or water) to predict degradation pathways .

Example : A 2024 PubChem study on a bromophenyl-triazole-carboxamide showed that cyclopropane ring distortion under acidic conditions correlates with calculated bond angles deviating by >5° from ideal .

Q. Q5. What strategies address conflicting spectroscopic data between theoretical and experimental results?

Answer:

  • NMR chemical shift prediction : Use ACD/Labs or ChemDraw software to compare experimental shifts with computed values (e.g., GIAO method). Discrepancies >0.5 ppm may indicate impurities or tautomerism.
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening.
  • X-ray vs. solution structures : Crystalline environments may stabilize conformers absent in solution. Cross-validate with NOESY/ROESY for spatial proximity data .

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